molecular formula C20H21N3O2 B14098350 N-(3,4-dimethylphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide CAS No. 879457-90-6

N-(3,4-dimethylphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14098350
CAS No.: 879457-90-6
M. Wt: 335.4 g/mol
InChI Key: DXOZXMMRVDIYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it might inhibit an enzyme involved in a disease process or bind to a receptor to block a signaling pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
  • N-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
  • 5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both 3,4-dimethylphenyl and 2-hydroxy-4,5-dimethylphenyl groups, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.

Properties

CAS No.

879457-90-6

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-11-5-6-15(7-12(11)2)21-20(25)18-10-17(22-23-18)16-8-13(3)14(4)9-19(16)24/h5-10,24H,1-4H3,(H,21,25)(H,22,23)

InChI Key

DXOZXMMRVDIYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2)C3=C(C=C(C(=C3)C)C)O)C

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.